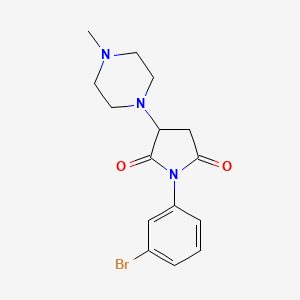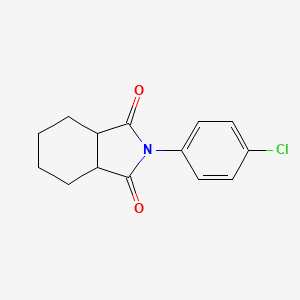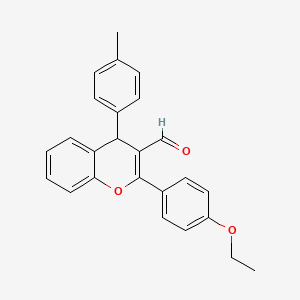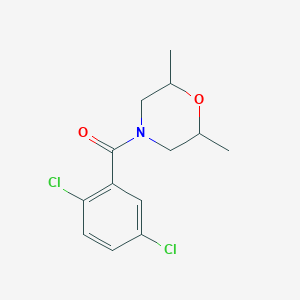
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione, also known as BRD-9424, is a small molecule that has been synthesized for potential use in scientific research. This compound has been shown to have promising effects in various biochemical and physiological assays, making it a potentially valuable tool for researchers in a variety of fields.
作用機序
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione works by binding to a specific pocket on the BRD4 protein, preventing it from carrying out its normal functions. This inhibition of BRD4 activity has been shown to have a variety of downstream effects, including the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
In addition to its effects on BRD4 activity, this compound has been shown to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of a family of enzymes called histone deacetylases, which are involved in the regulation of gene expression. This inhibition has been shown to have potential therapeutic effects in a variety of diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One advantage of 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione is its selectivity for certain proteins, which allows researchers to study their specific functions in greater detail. Additionally, the synthesis of this compound has been optimized and validated, ensuring its purity and reproducibility. However, one limitation of this compound is its potential toxicity, which can limit its use in certain assays.
将来の方向性
There are several potential future directions for research on 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of interest is the development of more selective inhibitors of BRD4, which could have even greater therapeutic potential. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its effects. Finally, there is ongoing research into the potential toxicity of this compound and ways to mitigate this risk.
合成法
The synthesis of 1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde and 4-methylpiperazine to form an intermediate compound. This intermediate is then reacted with succinic anhydride to produce the final product, this compound. The synthesis of this compound has been optimized and validated in several studies, ensuring its purity and reproducibility.
科学的研究の応用
1-(3-bromophenyl)-3-(4-methyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a variety of potential applications in scientific research. One area of interest is its potential as a tool for studying the role of certain proteins in disease states. For example, this compound has been shown to selectively inhibit the activity of a protein called BRD4, which is involved in the development of cancer and other diseases. By selectively targeting this protein, researchers can gain insights into its role in disease and potentially develop new therapies.
特性
IUPAC Name |
1-(3-bromophenyl)-3-(4-methylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2/c1-17-5-7-18(8-6-17)13-10-14(20)19(15(13)21)12-4-2-3-11(16)9-12/h2-4,9,13H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBUFJBEPRYPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromo-4,6-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963816.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B4963822.png)

![1-(3-{1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B4963834.png)

![2-chloro-N-[5-(4-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4963847.png)
![N-[2-(4-methyl-1-piperidinyl)-2-(2-thienyl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4963861.png)
![5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4963862.png)
![4-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4963870.png)



![N-[3-(4-morpholinylcarbonyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4963900.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963907.png)